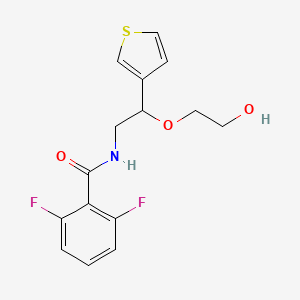

2,6-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO3S/c16-11-2-1-3-12(17)14(11)15(20)18-8-13(21-6-5-19)10-4-7-22-9-10/h1-4,7,9,13,19H,5-6,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDRQLFAIIHOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CSC=C2)OCCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₅F₂N₃O₃S

- Molecular Weight : 327.3 g/mol

- CAS Number : 2034365-69-8

The compound features a difluorobenzamide core with a hydroxyethoxy side chain and a thiophene moiety, which may influence its biological interactions.

The mechanism of action for this compound is hypothesized to involve modulation of specific molecular targets such as enzymes or receptors. The presence of difluoro groups and the thiophene ring enhances its binding affinity and selectivity, potentially leading to varied pharmacological effects.

Anticancer Properties

Preliminary studies suggest that derivatives of benzamides can inhibit cancer cell proliferation. The compound's structural features may allow it to interfere with cancer cell signaling pathways. For example, compounds that act as inhibitors of macrophage migration inhibitory factor (MIF) have shown promise in reducing tumor growth . The unique combination of difluoro and thiophene groups may enhance this activity.

Enzyme Inhibition

The compound is also being explored for its potential as an enzyme inhibitor. Enzyme inhibition plays a crucial role in many therapeutic areas, including cancer and inflammatory diseases. The interaction between the compound and target enzymes could lead to the development of novel therapeutic agents.

Case Studies and Research Findings

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 2,6-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide exhibit antiviral properties. For instance, benzamide derivatives have shown efficacy against viral replication mechanisms by inhibiting RNA polymerases involved in viral processes. Preliminary studies suggest this compound could also inhibit certain viruses, making it a candidate for antiviral drug development .

Antibacterial Properties

Benzamide derivatives are known for their antibacterial activity against Gram-positive bacteria. The presence of the thiophene ring in this compound may enhance its ability to disrupt bacterial cell walls or interfere with metabolic pathways, warranting further investigation into its antibacterial efficacy .

Antitumor Activity

Compounds with structural similarities have demonstrated potential as antitumor agents. They may act as selective inhibitors in cancer cell lines, inducing apoptosis or causing cell cycle arrest. The unique combination of difluoro substituents and thiophene groups in this compound could enhance its selectivity and potency against cancer cells .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step process involving amide bond formation between 2,6-difluorobenzoyl chloride and a thiophene-containing ethylamine derivative. Key steps include:

- Solvent selection : Use anhydrous THF or DCM to minimize hydrolysis of the acyl chloride intermediate .

- Catalysis : Employ base catalysts (e.g., NaH) for deprotonation of the amine precursor, as demonstrated in analogous benzamide syntheses .

- Temperature control : Maintain reactions at 0–5°C during acyl chloride coupling to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR : Use , , and NMR to confirm regiochemistry and verify the absence of unreacted starting materials .

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (±2 ppm) .

- X-ray crystallography : If crystalline, resolve the 3D structure to confirm stereoelectronic effects of the thiophene and hydroxyethoxy groups .

Q. What are the stability considerations for this compound under varying storage conditions?

- Storage protocols :

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiophene moiety .

- Humidity : Use desiccants to avoid hydrolysis of the amide bond, especially in humid environments .

- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in biological systems, particularly enzyme or receptor interactions?

- Experimental design :

- Target screening : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities for putative targets (e.g., kinases or GPCRs) .

- Mutagenesis studies : If targeting an enzyme, perform site-directed mutagenesis on active-site residues to identify critical binding motifs .

- Structural analogs : Compare activity with derivatives lacking the thiophene or hydroxyethoxy groups to pinpoint pharmacophores .

Q. What methodologies are appropriate for studying the environmental fate and degradation pathways of this compound?

- Environmental simulations :

- Hydrolysis : Expose the compound to aqueous buffers (pH 3–10) at 25–50°C to identify pH-dependent degradation products .

- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight-driven breakdown, analyzing products via LC-MS .

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

- In silico approaches :

- DFT calculations : Model the electron-density distribution of the difluorobenzamide core to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in protein active sites .

- MD simulations : Perform 100-ns simulations to study conformational stability in lipid bilayers or solvent environments .

Q. How should researchers address contradictions in bioactivity data across different studies?

- Data reconciliation strategies :

- Assay standardization : Compare protocols for cell lines, incubation times, and endpoint measurements (e.g., IC vs. EC) .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Counter-screening : Test the compound against unrelated targets to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.